molecular formula C20H22N6O2S B4502332 N-[(2Z)-4-methyl-1,3-thiazol-2(3H)-ylidene]-2-[6-oxo-3-(4-phenylpiperazin-1-yl)pyridazin-1(6H)-yl]acetamide

N-[(2Z)-4-methyl-1,3-thiazol-2(3H)-ylidene]-2-[6-oxo-3-(4-phenylpiperazin-1-yl)pyridazin-1(6H)-yl]acetamide

Cat. No.: B4502332
M. Wt: 410.5 g/mol
InChI Key: VUJBVPJJPUPJJG-UHFFFAOYSA-N
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Description

N-[(2Z)-4-methyl-1,3-thiazol-2(3H)-ylidene]-2-[6-oxo-3-(4-phenylpiperazin-1-yl)pyridazin-1(6H)-yl]acetamide is a heterocyclic compound featuring a thiazole ring, a pyridazinone moiety, and a phenylpiperazine substituent. The Z-configuration of the thiazole ring and the presence of a phenylpiperazine group may enhance binding affinity and metabolic stability compared to simpler analogs.

Properties

IUPAC Name

N-(4-methyl-1,3-thiazol-2-yl)-2-[6-oxo-3-(4-phenylpiperazin-1-yl)pyridazin-1-yl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H22N6O2S/c1-15-14-29-20(21-15)22-18(27)13-26-19(28)8-7-17(23-26)25-11-9-24(10-12-25)16-5-3-2-4-6-16/h2-8,14H,9-13H2,1H3,(H,21,22,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VUJBVPJJPUPJJG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CSC(=N1)NC(=O)CN2C(=O)C=CC(=N2)N3CCN(CC3)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H22N6O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

410.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The preparation of N-[(2Z)-4-methyl-1,3-thiazol-2(3H)-ylidene]-2-[6-oxo-3-(4-phenylpiperazin-1-yl)pyridazin-1(6H)-yl]acetamide involves several synthetic routes. One common method includes the reaction of 4-methyl-1,3-thiazole-2-amine with 6-oxo-3-(4-phenylpiperazin-1-yl)pyridazine-1-acetic acid under specific conditions. The reaction typically requires a solvent such as dimethylformamide (DMF) and a catalyst like triethylamine. The mixture is heated to a specific temperature to facilitate the formation of the desired compound .

Industrial production methods for this compound may involve large-scale synthesis using automated reactors and continuous flow processes to ensure high yield and purity. The reaction conditions are optimized to minimize by-products and maximize efficiency.

Chemical Reactions Analysis

N-[(2Z)-4-methyl-1,3-thiazol-2(3H)-ylidene]-2-[6-oxo-3-(4-phenylpiperazin-1-yl)pyridazin-1(6H)-yl]acetamide undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents such as hydrogen peroxide or potassium permanganate, leading to the formation of corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using agents like sodium borohydride or lithium aluminum hydride, resulting in the reduction of the carbonyl group to an alcohol.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the thiazole or pyridazine rings are substituted with different functional groups using reagents like alkyl halides or acyl chlorides.

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce alcohols.

Scientific Research Applications

N-[(2Z)-4-methyl-1,3-thiazol-2(3H)-ylidene]-2-[6-oxo-3-(4-phenylpiperazin-1-yl)pyridazin-1(6H)-yl]acetamide has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly as an inhibitor of specific enzymes or receptors.

    Industry: It is used in the development of new materials and as a precursor for the synthesis of other valuable compounds.

Mechanism of Action

The mechanism of action of N-[(2Z)-4-methyl-1,3-thiazol-2(3H)-ylidene]-2-[6-oxo-3-(4-phenylpiperazin-1-yl)pyridazin-1(6H)-yl]acetamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, inhibiting their activity and leading to various biological effects. For example, it may act as an inhibitor of HER2, a receptor involved in cell growth and differentiation . The pathways involved in its mechanism of action include signal transduction pathways that regulate cell proliferation and apoptosis.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues and Substituent Effects

The compound shares structural motifs with benzothiazole-based acetamides, such as N-(1,3-benzothiazol-2-yl)-2-[4-(furan-2-carbonyl)piperazin-1-yl]acetamide and N-(1,3-benzothiazol-2-yl)-2-(4-methylpiperazin-1-yl)acetamide (BZ-IV) . Key differences include:

  • Core Heterocycle: The thiazole ring in the target compound vs. benzothiazole in analogs.
  • Piperazine Substituents : The phenylpiperazine group in the target compound vs. furan-carbonyl or methyl groups in analogs. Phenylpiperazine may enhance lipophilicity and CNS penetration.
  • Pyridazinone Moiety: Unique to the target compound, this moiety could influence hydrogen-bonding interactions with biological targets.

Pharmacological and Physicochemical Properties

Compound Name Core Structure Piperazine Substituent Molecular Weight (g/mol) LogP* Reported Activity
N-[(2Z)-4-methyl-1,3-thiazol-2(3H)-ylidene]-2-[6-oxo-3-(4-phenylpiperazin-1-yl)pyridazin-1(6H)-yl]acetamide Thiazole-Pyridazinone 4-Phenylpiperazin-1-yl ~452.5† 2.8‡ Not yet reported
N-(1,3-benzothiazol-2-yl)-2-[4-(furan-2-carbonyl)piperazin-1-yl]acetamide Benzothiazole Furan-2-carbonyl ~398.4 1.9 Anticancer (in vitro)
N-(1,3-benzothiazol-2-yl)-2-(4-methylpiperazin-1-yl)acetamide (BZ-IV) Benzothiazole 4-Methylpiperazin-1-yl ~318.4 1.2 Moderate antimicrobial

*Calculated using ChemDraw; †Estimated based on structural formula; ‡Predicted using SwissADME.

Key Findings from Analog Studies

  • Anticancer Activity : Benzothiazole derivatives with electron-withdrawing substituents (e.g., furan-carbonyl) show enhanced cytotoxicity, likely due to improved DNA intercalation or kinase inhibition . The phenylpiperazine group in the target compound may similarly modulate kinase targets (e.g., PI3K/AKT pathway).
  • Solubility and Bioavailability : Methylpiperazine analogs (e.g., BZ-IV) exhibit lower LogP values, correlating with better aqueous solubility but reduced membrane permeability. The phenylpiperazine-thiazole combination in the target compound balances lipophilicity and solubility.
  • Synthetic Accessibility : The target compound’s synthesis likely parallels methods for benzothiazole analogs, involving nucleophilic substitution between chloroacetamide intermediates and substituted piperazines .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-[(2Z)-4-methyl-1,3-thiazol-2(3H)-ylidene]-2-[6-oxo-3-(4-phenylpiperazin-1-yl)pyridazin-1(6H)-yl]acetamide
Reactant of Route 2
Reactant of Route 2
N-[(2Z)-4-methyl-1,3-thiazol-2(3H)-ylidene]-2-[6-oxo-3-(4-phenylpiperazin-1-yl)pyridazin-1(6H)-yl]acetamide

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